![molecular formula C12H30BN3 B11058526 [1-(amino-kappaN)-N-[1-(amino-kappaN)ethyl]ethanaminiumato(2-)](dibutyl)boron](/img/structure/B11058526.png)
[1-(amino-kappaN)-N-[1-(amino-kappaN)ethyl]ethanaminiumato(2-)](dibutyl)boron
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Overview
Description
1-(amino-kappaN)-N-[1-(amino-kappaN)ethyl]ethanaminiumato(2-)boron is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of organoboron compounds typically involves the reaction of boron-containing reagents with organic substrates. Common methods include:
Hydroboration: Addition of borane (BH3) to alkenes or alkynes.
Borylation: Introduction of boron groups into organic molecules using boron reagents like boronic acids or boron trifluoride.
Industrial Production Methods
Industrial production of organoboron compounds often involves large-scale hydroboration or borylation reactions, optimized for yield and purity. Catalysts and specific reaction conditions are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Organoboron compounds can undergo oxidation to form boronic acids or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Nucleophilic substitution reactions can replace boron groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium perborate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products
Boronic Acids: Formed from oxidation reactions.
Boranes: Result from reduction reactions.
Substituted Organoboron Compounds: Products of nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Organoboron compounds are used as catalysts in various organic reactions.
Synthesis: Key intermediates in the synthesis of complex organic molecules.
Biology
Drug Development: Potential use in the design of boron-containing drugs for cancer therapy.
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Medicine
Boron Neutron Capture Therapy (BNCT): A cancer treatment method that utilizes boron-containing compounds to target and destroy cancer cells.
Industry
Materials Science: Used in the development of advanced materials with unique properties.
Agriculture: Boron compounds are used in fertilizers to enhance plant growth.
Mechanism of Action
The mechanism of action of organoboron compounds depends on their specific structure and application. In BNCT, for example, boron atoms capture neutrons and undergo nuclear reactions that release high-energy particles, selectively destroying cancer cells.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Commonly used in organic synthesis and medicinal chemistry.
Boranes: Used as reducing agents and intermediates in various reactions.
Uniqueness
1-(amino-kappaN)-N-[1-(amino-kappaN)ethyl]ethanaminiumato(2-)boron may possess unique properties due to its specific structure, which could influence its reactivity and applications in ways distinct from other organoboron compounds.
Properties
Molecular Formula |
C12H30BN3 |
---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2,2-dibutyl-4,6-dimethyl-1,3-diaza-5-azonia-2-boranuidacyclohexane |
InChI |
InChI=1S/C12H29BN3/c1-5-7-9-13(10-8-6-2)15-11(3)14-12(4)16-13/h11-12,14-16H,5-10H2,1-4H3/q-1/p+1 |
InChI Key |
SFHJIWKJGAXQNC-UHFFFAOYSA-O |
Canonical SMILES |
[B-]1(NC([NH2+]C(N1)C)C)(CCCC)CCCC |
Origin of Product |
United States |
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